Naphthacene, 5-(1-naphthalenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

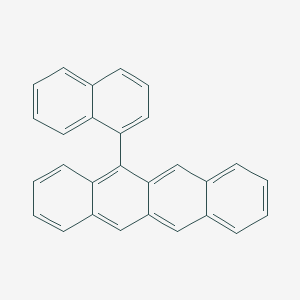

Naphthacene, 5-(1-naphthalenyl)- is a polycyclic aromatic hydrocarbon It is a derivative of naphthacene, where a naphthalenyl group is attached at the 5th position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Naphthacene, 5-(1-naphthalenyl)- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Naphthacene, 5-(1-naphthalenyl)- may involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical modifications to introduce the naphthalenyl group. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Naphthacene, 5-(1-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Catalytic hydrogenation can reduce the aromatic rings to form partially or fully hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic system.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Partially or fully hydrogenated naphthacene derivatives.

Substitution: Halogenated naphthacene derivatives.

科学的研究の応用

Naphthacene, 5-(1-naphthalenyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of organic semiconductors and other electronic materials.

作用機序

The mechanism of action of Naphthacene, 5-(1-naphthalenyl)- involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. In materials science, its electronic properties are exploited in the design of organic semiconductors, where it facilitates charge transport.

類似化合物との比較

Similar Compounds

Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.

Anthracene: Consists of three fused benzene rings, similar in structure but different in electronic properties.

Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused rings, but with a different arrangement compared to anthracene.

Uniqueness

Naphthacene, 5-(1-naphthalenyl)- is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and semiconductors.

生物活性

Naphthacene, 5-(1-naphthalenyl)-, a polycyclic aromatic hydrocarbon (PAH), has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth examination of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : Naphthacene, 5-(1-naphthalenyl)- is characterized by a fused ring system that enhances its stability and reactivity.

Synthesis Methods : The compound can be synthesized through various methods, including:

- Friedel-Crafts Acylation : A common method involving the use of aluminum chloride as a catalyst.

- Cyclization Reactions : High temperatures are often required to facilitate the cyclization process, yielding the desired naphthacene structure.

Biological Activities

Naphthacene, 5-(1-naphthalenyl)- exhibits a range of biological activities:

Anticancer Properties

Recent studies have investigated its potential as an anticancer agent. For instance:

- In Vitro Studies : A derivative of naphthacene demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. Treatment with this compound resulted in cell cycle arrest and apoptosis induction .

- In Vivo Studies : In animal models, the same compound showed a marked reduction in tumor growth without apparent toxicity to major organs at doses of 20 mg/kg .

Antimicrobial Activity

Research indicates that naphthacene derivatives possess antimicrobial properties:

- Mechanism : The antimicrobial action is believed to stem from the ability to intercalate into DNA, disrupting replication processes.

- Case Study : Various naphthalene derivatives have been shown to exhibit antibacterial effects against enteropathogenic bacteria, highlighting their potential in combating antibiotic resistance .

The biological activity of naphthacene is primarily attributed to its interaction with cellular components:

- DNA Intercalation : This leads to disruption in DNA replication and transcription processes.

- Enzyme Inhibition : Naphthacene derivatives have been identified as inhibitors of topoisomerases and protein-tyrosine phosphatases, which are crucial for cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Antimicrobial | Effective against various bacteria | |

| Mechanism | DNA intercalation and enzyme inhibition |

Case Studies

- Anticancer Study : A recent study synthesized naphthalene-substituted triazole spirodienones that included naphthacene derivatives. The findings indicated that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cells while maintaining low toxicity profiles in vivo .

- Antimicrobial Evaluation : Another research effort focused on the antibacterial properties of naphthalene derivatives against resistant strains. The results showed significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

特性

IUPAC Name |

5-naphthalen-1-yltetracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-2-10-21-18-27-23(16-20(21)9-1)17-22-11-4-6-14-25(22)28(27)26-15-7-12-19-8-3-5-13-24(19)26/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFLHHQOWFQZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC6=CC=CC=C6C=C53 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348192 |

Source

|

| Record name | Naphthacene, 5-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52711-99-6 |

Source

|

| Record name | Naphthacene, 5-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。